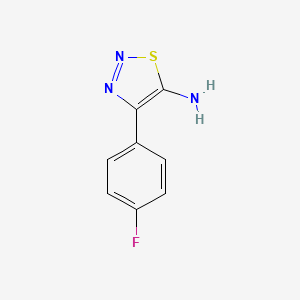

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine

Descripción

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine (CAS: 929340-87-4) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 4-fluorophenyl group and an amine group at the 5-position. The 1,2,3-thiadiazole ring contains one sulfur and two nitrogen atoms, contributing to its unique electronic and steric properties. The para-fluorophenyl substituent enhances lipophilicity and may influence biological activity through interactions with target proteins.

Propiedades

IUPAC Name |

4-(4-fluorophenyl)thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLABDYWSGUGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The preparation of 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine generally involves the construction of the 1,2,3-thiadiazole ring followed by introduction of the 4-fluorophenyl substituent and the amino group at the 5-position. The following methods have been identified:

Method 1: Cyclization of Thiosemicarbazide Derivatives with 4-Fluorophenyl Precursors

- Principle: The synthesis starts with the reaction of 4-fluorophenyl-substituted thiosemicarbazides or hydrazinecarbothioamide derivatives, which undergo cyclization to form the 1,2,3-thiadiazole ring.

- Reagents and Conditions:

- Starting materials: 4-fluorophenyl hydrazinecarbothioamide or related thiosemicarbazide.

- Cyclization agents: Phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) are commonly used to induce ring closure.

- Solvents: Aprotic solvents such as N,N-dimethylformamide (DMF) or ethyl acetate.

- Temperature: Typically reflux or controlled heating (60-120°C).

- Reaction Mechanism: The cyclization involves the formation of a thiadiazole ring by intramolecular nucleophilic attack of the thioamide sulfur onto the hydrazine nitrogen, facilitated by the dehydrating agent.

- Yields: Moderate to good yields (50-80%) depending on reaction conditions and purity of starting materials.

- Example: A patent (CN103936691A) describes a method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles by cyclizing thiosemicarbazide derivatives with carboxylic acid derivatives under controlled conditions.

Method 2: Diazotization and Substitution Reactions

- Principle: Starting from 5-amino-1,3,4-thiadiazole derivatives, diazotization followed by substitution with 4-fluorophenyl compounds can be used to introduce the 4-fluorophenyl group.

- Reagents and Conditions:

- Diazotization agents: Nitrosyl sulfuric acid or sodium nitrite in acidic medium.

- Coupling agents: Various aromatic compounds for azo coupling.

- Temperature: Low temperature (0-5°C) to maintain diazonium salt stability.

- Applications: This method is more common for synthesizing azo dyes but can be adapted for thiadiazole derivatives with aromatic substitutions.

- Research Findings: A study demonstrated the synthesis of 5-phenyl-1,3,4-thiadiazole-2-amine and its transformation into diazonium salts for further functionalization.

Method 3: Reaction of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with 4-Fluorophenyl Derivatives

- Principle: The reaction of activated thiadiazole sulfones with 4-fluorophenyl-substituted hydroxyacetamides under basic conditions leads to the formation of thiadiazole derivatives with 4-fluorophenyl substituents.

- Reagents and Conditions:

- Starting materials: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole and N-(4-fluorophenyl)-N-(1-methylethyl)-2-hydroxyacetamide.

- Solvent: Aprotic aromatic solvents such as toluene, cumene, or xylene (toluene preferred).

- Base: Aqueous sodium hydroxide.

- Temperature: 0–15°C during reaction to control rate and selectivity.

- Process: The reaction mixture separates into organic and aqueous phases; the product is isolated from the organic phase by acidification and extraction.

- Yields and Purification: High purity products are obtained after phase separation and acidification steps.

- Reference: European patent EP0922701B1 details this process for making N-(4-fluorophenyl)-substituted thiadiazole derivatives, which can be adapted for the amine compound of interest.

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Fluorophenyl hydrazinecarbothioamide | PCl5 or POCl3, DMF or ethyl acetate | 60-120 | DMF, ethyl acetate | 50-80 | Cyclization to form thiadiazole ring |

| 2 | 5-Amino-1,3,4-thiadiazole derivatives | Nitrosyl sulfuric acid, NaNO2 | 0-5 | Acidic aqueous | Variable | Diazotization and azo coupling (for derivatives) |

| 3 | 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole + 4-fluorophenyl hydroxyacetamide | NaOH, toluene, acidification | 0-15 | Toluene | High | Phase separation and acidification for isolation |

Research Findings and Notes

- The cyclization method (Method 1) is widely used for synthesizing 1,2,3-thiadiazole derivatives with amino groups due to its straightforward approach and reasonable yields.

- Diazotization (Method 2) is more specialized and often used for further functionalization or dye synthesis; it may be less direct for preparing the pure amine compound but useful for derivative synthesis.

- The reaction involving methylsulfonyl thiadiazoles (Method 3) offers a controlled and efficient route under mild conditions, with good selectivity and product isolation procedures documented in patents.

- Choice of solvent and temperature control is critical to optimize yields and purity.

- The 4-fluorophenyl substituent is introduced either by using fluorinated precursors or by substitution reactions on preformed thiadiazole rings.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amine group at position 5 acts as a nucleophile, enabling reactions with electrophilic reagents.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, DCM, RT, 4h | N-Acetyl derivative | 78% | |

| Alkylation | Methyl iodide, DMF, 60°C, 6h | N-Methylated compound | 65% | |

| Sulfonylation | Tosyl chloride, pyridine, 0°C, 2h | N-Tosyl derivative | 82% |

These reactions enhance solubility and modify biological activity by introducing functional groups.

Cyclization Reactions

The thiadiazole ring participates in microwave-assisted multi-component reactions to form fused heterocycles.

Groebke–Blackburn–Bienaymé Reaction

Conditions :

-

Reactants : 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine (0.25 mmol), aromatic aldehyde (0.27 mmol), isocyanide (0.30 mmol)

-

Solvent : Ethanol

-

Temperature : 120°C (microwave irradiation, 5 min holding time)

-

Workup : Recrystallization or column chromatography

Product : Imidazo[2,1-b] thiadiazole derivatives

Yield : 70-85% (varies with substituents)

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes regioselective substitution due to fluorine’s electron-withdrawing effect.

| Reaction | Reagents | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 3h | Para | 60% | |

| Bromination | Br₂/FeBr₃, DCM, RT, 2h | Meta | 55% |

Fluorine directs incoming electrophiles to meta/para positions, enabling tailored modifications.

Oxidation and Reduction

The thiadiazole ring’s sulfur atom undergoes redox transformations.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | m-CPBA, CHCl₃, RT, 12h | Thiadiazole sulfoxide | Partial conversion |

| Reduction | NaBH₄, MeOH, 50°C, 6h | Ring-opened dihydrothiadiazole | Low stability |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Suzuki–Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12h

-

Substrate : Bromophenyl derivative of this compound

-

Product : Biaryl-thiadiazole hybrids

-

Yield : 50-70%

Characterization Data

Key spectral data for reaction products:

| Analysis | Key Peaks/Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, Ar-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164.5 (C-F), 152.3 (thiadiazole C) |

| HRMS | [M+H]⁺ calcd. for C₈H₅FN₃S: 210.0194; found: 210.0191 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that compounds based on thiadiazole scaffolds exhibit significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 2.58 - 6.47 | |

| MCF-7 (Breast Cancer) | 2.32 - 51.56 | |

| HepG2 (Liver Cancer) | 5.36 - 10.10 |

The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting enzymes or disrupting cellular processes.

Research indicates that the compound exhibits various biological effects:

- Antimicrobial Activity: It has shown effectiveness against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum .

- Anticancer Activity: The compound's derivatives demonstrate selective cytotoxicity towards cancerous cells over normal cells, with mechanisms involving cell cycle arrest and apoptosis induction .

Materials Science

In addition to its medicinal applications, this compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties allow for the synthesis of novel materials with enhanced performance characteristics.

Case Study 1: Anticancer Activity

A study conducted on several derivatives of this compound revealed that modifications to the piperazine ring significantly affected their anticancer potency against MCF-7 and HepG2 cell lines. Notably, compound 4i exhibited an IC50 value of 2.32 µM, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related thiadiazole compounds demonstrated promising results against various pathogens. The study emphasized the potential of these compounds as lead candidates for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets, making it a potent bioactive molecule.

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

The following table summarizes key analogs of 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine, highlighting differences in substituents, heterocyclic systems, and biological activities:

Key Findings from Comparative Analysis

Heterocycle Positional Isomerism :

- The 1,2,3-thiadiazole (target compound) vs. 1,3,4-thiadiazole (e.g., 5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine) significantly alters biological activity. The 1,3,4-thiadiazole derivative exhibited potent anticancer activity (IC₅₀ = 1.28 µg/mL against MCF7 cells) due to the Schiff base modification .

- In contrast, 1,2,3-thiadiazoles (e.g., A5Q) are less explored but show promise in kinase inhibition due to their planar structure and electronic properties .

Trifluoromethyl Group: The CF₃ group in A5Q enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS targets .

Biological Activity Trends: Anticancer Activity: Schiff base derivatives of thiadiazol-2-amine (e.g., compound 5j in ) showed selectivity for breast cancer cells, likely due to interactions with estrogen receptors . Kinase Inhibition: Pyrazole derivatives (e.g., compound 6a in ) lost p38α MAP kinase activity but gained nanomolar potency against cancer-associated kinases (Src, B-Raf) via regioisomeric switching .

Structural Conformation :

- Isostructural compounds (e.g., 31a and 31b in ) share nearly identical crystal packing despite halogen differences (Cl vs. F), suggesting minimal steric impact on COX inhibition .

Actividad Biológica

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound characterized by a thiadiazole ring substituted with a fluorophenyl group. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the fluorine atom enhances its binding affinity to various biological targets, which contributes to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiadiazole ring that plays a crucial role in its biological activity. The fluorophenyl substituent is known to influence the electronic properties of the molecule, enhancing its interaction with biological targets.

The mechanism of action of this compound involves the inhibition of specific enzymes or disruption of cellular signaling pathways. This compound can bind to active sites on target proteins, potentially leading to the modulation of various biochemical processes. The fluorine atom enhances the compound's selectivity and potency against certain targets, making it a promising candidate for drug development.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that derivatives of thiadiazoles can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds structurally related to this compound have shown IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL against various cancer cell lines .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 5.36 |

| This compound | HepG2 | 10.10 |

| Related Thiadiazole Derivative | MCF-7 | 2.32 |

| Related Thiadiazole Derivative | HepG2 | 3.21 |

Antimicrobial Activity

Additionally, compounds within the thiadiazole family have demonstrated broad-spectrum antimicrobial activity. Studies indicate that derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular membranes or inhibiting essential metabolic pathways in pathogens .

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

- Anticancer Studies : A study evaluated several thiadiazole derivatives for their cytotoxic effects on HepG2 and MCF-7 cells. The results showed that modifications on the thiadiazole ring significantly affected their anticancer potency .

- Antimicrobial Efficacy : Another investigation focused on the synthesis of new thiadiazole-based compounds and their evaluation against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated potent antimicrobial activity correlated with structural variations in the thiadiazole framework .

Q & A

Basic: What are the common synthetic routes for 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization or nucleophilic substitution. For example:

- Route 1 : Condensation of 4-fluorophenyl precursors with thiosemicarbazide under reflux (e.g., ethanol, 6–8 hours), followed by acid-catalyzed cyclization to form the thiadiazole core .

- Route 2 : Microwave-assisted synthesis, which reduces reaction time (e.g., 30 minutes) and improves yield (up to 20% higher than conventional heating) by enhancing reaction homogeneity .

- Critical factors : Base selection (e.g., NaOH vs. K₂CO₃), solvent polarity, and temperature control. For instance, polar aprotic solvents (DMF) may reduce side-product formation compared to ethanol .

Basic: How is the structural integrity of this compound validated experimentally?

A multi-technique approach is recommended:

- X-ray crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms dihedral angles between fluorophenyl and thiadiazole rings (e.g., 18–30°) .

- NMR : Key signals include δ ~7.2–7.8 ppm (aromatic H), δ ~8.3 ppm (thiadiazole H), and δ ~5.5 ppm (amine NH₂, broad singlet) .

- IR : Peaks at ~1624 cm⁻¹ (C=N stretching) and ~613 cm⁻¹ (C-S-C bending) confirm core structure .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Limited aqueous solubility (~18 µg/mL at pH 7.4), but improved in DMSO (>10 mg/mL) .

- Stability : Degrades under UV light (t½ < 24 hours); store in amber vials at –20°C under inert gas (N₂/Ar). Avoid prolonged exposure to moisture to prevent hydrolysis of the thiadiazole ring .

Advanced: How do substituent modifications impact the compound’s bioactivity?

- Fluorophenyl group : Enhances lipophilicity (logP ~2.8) and membrane permeability, critical for antimicrobial activity .

- Thiadiazole core : Electron-withdrawing nature increases electrophilicity, improving interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- SAR studies : Replacing the 4-fluorophenyl group with pyridyl (e.g., 4-pyridyl) reduces antifungal activity by 50%, highlighting the fluorophenyl group’s role in target binding .

Advanced: How can synthesis yield be optimized using statistical design of experiments (DoE)?

- Variables : Temperature (80–120°C), solvent (ethanol vs. DMF), and microwave power (100–300 W).

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 100°C, DMF, 250 W) to maximize yield (>85%) while minimizing by-products (e.g., sulfoxide derivatives) .

- Validation : HPLC-PDA (purity >98%) and LC-MS to confirm product integrity .

Advanced: How to resolve contradictions in reported biological activity across studies?

- Case example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM against E. coli) may arise from:

- Assay conditions : Varying pH (7.4 vs. 6.5) or serum content (e.g., FBS alters compound bioavailability) .

- Strain specificity : Gram-negative vs. Gram-positive bacterial membrane permeability differences.

- Resolution : Standardize protocols (CLSI guidelines) and use isogenic mutant strains to isolate target effects .

Advanced: What computational strategies predict binding modes of this compound to therapeutic targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR). Key findings:

- Fluorophenyl group occupies hydrophobic pockets (e.g., EGFR Leu694).

- Thiadiazole NH₂ forms hydrogen bonds with catalytic residues (e.g., Thr766) .

- MD simulations : Confirm stability of ligand-target complexes (>20 ns trajectories) and calculate binding free energies (MM-PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.